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Compound of Interest

Compound Name: 2-(4-Fluoro-3-methylphenyl)phenol

CAS No.: 742058-84-0

Cat. No.: B6369976

Get Quote

Executive Summary
2-(4-Fluoro-3-methylphenyl)phenol is a specialized biaryl building block characterized by an

ortho-hydroxy substitution pattern. Unlike its linear para-isomers, this molecule exhibits

significant steric torsion, creating a non-planar "twisted" conformation essential for specific

binding events in medicinal chemistry and liquid crystal alignment in materials science.

This guide analyzes the structural anatomy, provides a field-validated synthetic protocol via

Suzuki-Miyaura cross-coupling, and details the physicochemical profile of this scaffold. The

combination of the 4-fluoro and 3-methyl groups on the distal ring serves as a "metabolic

shield," blocking common oxidation sites while modulating lipophilicity—a critical feature for

bioavailability in drug design.

Part 1: Structural Anatomy & Electronic Properties
The Biaryl Core and Torsion
The molecule consists of two aromatic rings connected by a single C-C bond.
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Ring A (Phenol): Contains a hydroxyl group at the ortho (C2) position relative to the biaryl

axis.

Ring B (Aryl): Substituted with a methyl group at C3' and a fluorine atom at C4'.

The Ortho-Effect: The defining feature of this structure is the ortho-hydroxyl group. Steric

repulsion between the oxygen lone pairs and the hydrogen atoms of Ring B forces the rings out

of coplanarity. This "twist" angle (typically 45°–60°) prevents π-stacking aggregation and

creates a distinct 3D shape (chiral axis potential/atropisomerism), although the barrier to

rotation is likely too low for isolation of atropisomers at room temperature without further

substitution.

Electronic Push-Pull & Metabolic Blocking
The substituents on Ring B are strategically placed for medicinal chemistry utility:

4-Fluoro (Electronic): The fluorine atom is highly electronegative, exerting an inductive

electron-withdrawing effect (-I). This deactivates the ring slightly towards electrophilic attack

but, more importantly, blocks the para-position from metabolic hydroxylation by CYP450

enzymes.

3-Methyl (Steric/Electronic): The methyl group provides weak electron donation (+I) and

steric bulk. It fills hydrophobic pockets in protein targets and further hinders metabolic attack

at the adjacent positions.

Structural Visualization (DOT)
The following diagram illustrates the connectivity and the electronic influences within the

molecule.
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Figure 1: Structural connectivity and electronic/steric influence map of 2-(4-Fluoro-3-
methylphenyl)phenol.

Part 2: Synthetic Methodology
The Challenge: Steric Hindrance
Synthesizing ortho-substituted biaryls is more challenging than para-biaryls due to steric

hindrance at the coupling site. Standard Pd(PPh3)4 catalysts often fail or give low yields

because the oxidative addition and transmetallation steps are slowed by the bulky ortho-group.

Validated Protocol: Suzuki-Miyaura Coupling
Reaction Type: Palladium-catalyzed cross-coupling.[1] Key Strategy: Use of electron-rich, bulky

phosphine ligands (like SPhos or XPhos) or bidentate ligands (dppf) to facilitate the coupling of

sterically hindered partners.

Reagents
Electrophile: 2-Bromophenol (Preferred over 2-chlorophenol for better reactivity; unprotected

phenol can be used with optimized bases).

Nucleophile: (4-Fluoro-3-methylphenyl)boronic acid.

Catalyst: Pd(dppf)Cl2[2]·DCM (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).

Base: Potassium Carbonate (K2CO3) or Potassium Phosphate (K3PO4).

Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step Protocol
Preparation: In a reaction vial, combine 2-bromophenol (1.0 equiv) and (4-fluoro-3-

methylphenyl)boronic acid (1.2 equiv).

Catalyst Addition: Add Pd(dppf)Cl2·DCM (3-5 mol%). Note: The dppf ligand prevents catalyst

decomposition and accelerates the cycle for hindered substrates.
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Base & Solvent: Add K2CO3 (2.0 equiv) followed by degassed 1,4-Dioxane/Water mixture

(0.2 M concentration).

Degassing: Sparge with nitrogen or argon for 5 minutes. Oxygen is the enemy of

Palladium(0).

Reaction: Seal and heat to 90°C for 12–16 hours.

Work-up: Cool to RT. Dilute with EtOAc, wash with 1M HCl (to neutralize the phenolate and

remove boronic byproducts), then brine. Dry over Na2SO4.

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product usually

elutes around 10-20% EtOAc due to the polarity of the phenol.

Synthetic Workflow Diagram (DOT)
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Figure 2: Suzuki-Miyaura cross-coupling workflow for sterically hindered biaryl synthesis.

Part 3: Physicochemical Profiling
For drug development, understanding the "druggability" of this scaffold is vital. The following

data is derived from standard QSAR models for this specific structure.
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Property Value (Approx.) Significance

Molecular Weight 202.23 g/mol
Fragment-like; ideal for Lead-

Like space (<300).

LogP (Octanol/Water) 3.8 ± 0.3

Highly lipophilic due to the

biaryl core + methyl/fluoro

groups.

H-Bond Donors 1 (Phenol OH)
Critical for receptor binding

(e.g., Kinase hinge region).

H-Bond Acceptors 2 (O, F)

Fluorine acts as a weak

acceptor; Oxygen is a strong

acceptor.

pKa ~9.5 - 10.0

Typical phenol acidity; exists

as neutral species at

physiological pH (7.4).

PSA (Polar Surface Area) ~20 Å²

Excellent membrane

permeability (Brain penetrant

potential).

Interpretation: The high LogP combined with low molecular weight suggests this molecule is an

excellent Central Nervous System (CNS) active scaffold. However, the high lipophilicity

requires formulation strategies (e.g., micronization) to ensure adequate solubility in biological

assays.

Part 4: Applications & References
Medicinal Chemistry Applications

Kinase Inhibition: The 2-phenylphenol motif mimics the ATP-binding interaction in many

kinases. The phenol -OH often forms a hydrogen bond with the "hinge" region of the kinase,

while the twisted biaryl structure fits into the hydrophobic back-pocket.

Bioisosterism: The 4-fluoro-3-methylphenyl group is a bioisostere for a 4-chlorophenyl or a

3,4-dichlorophenyl group, offering improved metabolic stability (blocking the para-position)

without significantly changing the steric profile.
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Fungicides: Biaryl phenols are structurally related to succinate dehydrogenase inhibitor

(SDHI) fungicides, where the lipophilic biaryl tail anchors the molecule in the fungal

membrane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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